molecular formula C22H23N3O3 B5973841 [3-(4-Methoxyanilino)piperidin-1-yl]-(3-phenyl-1,2-oxazol-5-yl)methanone

[3-(4-Methoxyanilino)piperidin-1-yl]-(3-phenyl-1,2-oxazol-5-yl)methanone

Cat. No.: B5973841
M. Wt: 377.4 g/mol
InChI Key: QATUYXAVUGRZEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[3-(4-Methoxyanilino)piperidin-1-yl]-(3-phenyl-1,2-oxazol-5-yl)methanone is a complex organic compound that has garnered interest in various fields of scientific research

Properties

IUPAC Name

[3-(4-methoxyanilino)piperidin-1-yl]-(3-phenyl-1,2-oxazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3/c1-27-19-11-9-17(10-12-19)23-18-8-5-13-25(15-18)22(26)21-14-20(24-28-21)16-6-3-2-4-7-16/h2-4,6-7,9-12,14,18,23H,5,8,13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QATUYXAVUGRZEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2CCCN(C2)C(=O)C3=CC(=NO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(4-Methoxyanilino)piperidin-1-yl]-(3-phenyl-1,2-oxazol-5-yl)methanone typically involves multiple steps, starting with the preparation of the piperidine and oxazole intermediates. The piperidine ring can be synthesized through a Mannich reaction, while the oxazole ring is often prepared via a cyclization reaction involving an α-haloketone and an amide.

  • Step 1: Synthesis of Piperidine Intermediate

      Reagents: Formaldehyde, aniline, and acetone.

      Conditions: Acidic medium, typically hydrochloric acid.

      Reaction: Mannich reaction to form the piperidine ring.

  • Step 2: Synthesis of Oxazole Intermediate

      Reagents: α-Haloketone and an amide.

      Conditions: Basic medium, typically sodium hydroxide.

      Reaction: Cyclization to form the oxazole ring.

  • Step 3: Coupling Reaction

      Reagents: Piperidine intermediate, oxazole intermediate, and a coupling agent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

      Conditions: Room temperature, inert atmosphere.

      Reaction: Coupling of the intermediates to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinone derivatives.

    Reduction: Reduction of the oxazole ring can yield dihydrooxazole derivatives.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous conditions.

    Substitution: Nitrating mixture (HNO₃/H₂SO₄) for nitration, halogens (Cl₂, Br₂) in the presence of a Lewis acid for halogenation.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydrooxazole derivatives.

    Substitution: Nitro or halogenated derivatives of the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, [3-(4-Methoxyanilino)piperidin-1-yl]-(3-phenyl-1,2-oxazol-5-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, this compound is studied for its potential as a pharmacological agent. Its interactions with biological targets, such as enzymes and receptors, are of particular interest.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of [3-(4-Methoxyanilino)piperidin-1-yl]-(3-phenyl-1,2-oxazol-5-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Cetylpyridinium chloride
  • Domiphen bromide
  • (3-Chloropropyl)trimethoxysilane

Uniqueness

Compared to similar compounds, [3-(4-Methoxyanilino)piperidin-1-yl]-(3-phenyl-1,2-oxazol-5-yl)methanone stands out due to its unique combination of a piperidine ring, an oxazole ring, and a methanone group. This structure provides distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.